Balanced Dual PI3Kδ/γ Equipotent Inhibition – Differentiation from Duvelisib
Tenalisib exhibits a near-equipotent dual PI3Kδ/γ inhibition profile (IC₅₀ δ = 24.5–25 nM, γ = 33–33.2 nM; δ/γ ratio ≈ 0.74), whereas Duvelisib displays a markedly δ-skewed inhibition (IC₅₀ δ = 2.5 nM, γ = 27 nM; δ/γ ratio ≈ 0.093) . The 10.8-fold δ-over-γ preference of Duvelisib means that at clinically relevant concentrations, Duvelisib achieves substantially greater δ saturation before meaningful γ engagement, whereas Tenalisib engages both isoforms in a balanced manner. This balanced dual engagement is hypothesized to produce a differentiated immunomodulatory effect in the tumour microenvironment [1].
| Evidence Dimension | PI3Kδ/γ IC₅₀ ratio (balanced dual inhibition) |
|---|---|
| Target Compound Data | IC₅₀ δ = 24.5 nM, γ = 33.2 nM; δ/γ ratio = 0.74 |
| Comparator Or Baseline | Duvelisib: IC₅₀ δ = 2.5 nM, γ = 27 nM; δ/γ ratio = 0.093 (~10.8-fold δ preference) |
| Quantified Difference | Tenalisib δ/γ ratio is ~8-fold closer to equipotency than Duvelisib |
| Conditions | Cell-free biochemical ADAPTA assay; recombinant human PI3K isoforms |
Why This Matters
Procurement of Tenalisib rather than Duvelisib is indicated when balanced PI3Kδ/γ co-inhibition is the experimental hypothesis, because the δ-skewed profile of Duvelisib cannot recapitulate simultaneous engagement of both isoforms at comparable target occupancy.
- [1] Carlo-Stella C et al. Clin Lymphoma Myeloma Leuk. 2020 Feb;20(2):78-86. doi: 10.1016/j.clml.2019.10.013. First-in-human study of tenalisib. View Source
